molecular formula C14H12N6O4 B5781853 N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide

N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide

Cat. No. B5781853
M. Wt: 328.28 g/mol
InChI Key: NGBZPNQHEYFRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel expressed in various cell types, including immune cells, neurons, and glial cells. By blocking the activation of the P2X7 receptor, this compound can modulate various cellular processes, including cytokine release, cell death, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of IL-1β release, the reduction of neuropathic pain, and the prevention of neurodegeneration. Additionally, this compound has been shown to modulate immune cell function and reduce inflammation in various disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide is its high selectivity and potency for the P2X7 receptor, which allows for precise modulation of this target. However, this compound has limited solubility in water, which can make it challenging to use in certain experimental settings. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide. One potential application is in the treatment of chronic pain, where this compound has shown promising results in preclinical models. Additionally, this compound may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide involves a series of chemical reactions, including the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by a cyclization reaction with hydrazine hydrate and 2-furoic acid. The final product is obtained after purification and crystallization.

Scientific Research Applications

N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. Additionally, this compound has been investigated for its role in cancer, autoimmune diseases, and infectious diseases.

properties

IUPAC Name

N-(2-ethyltetrazol-5-yl)-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O4/c1-2-19-17-14(16-18-19)15-13(21)12-8-7-11(24-12)9-5-3-4-6-10(9)20(22)23/h3-8H,2H2,1H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBZPNQHEYFRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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